3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as MI-4 and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of MI-4 is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth. MI-4 also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MI-4 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. It also exhibits anti-angiogenic properties, which means it can prevent the growth of new blood vessels that supply nutrients to the tumor.
Advantages and Limitations for Lab Experiments
One of the advantages of MI-4 is its potential therapeutic properties in the treatment of cancer and inflammatory diseases. However, MI-4 has limitations in lab experiments, including its low solubility in water and low stability in solution.
Future Directions
Future research on MI-4 should focus on improving its solubility and stability in solution to increase its efficacy as a potential therapeutic agent. Other future directions include studying the pharmacokinetics and pharmacodynamics of MI-4 in animal models and clinical trials to determine its safety and efficacy in humans. Additionally, the development of MI-4 derivatives with improved properties could lead to the discovery of more potent and selective inhibitors of COX-2 and AKT pathways.
Synthesis Methods
MI-4 can be synthesized using various methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-methylphenylhydrazine with ethyl cyanoacetate followed by cyclization with acetic anhydride. The yield of MI-4 obtained using these methods ranges from 20-50%.
Scientific Research Applications
MI-4 has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MI-4 also exhibits anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-methyl-6-(4-methylphenyl)-2,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-3-5-11(6-4-9)12-7-13-15(14(18)8-12)10(2)16-17-13/h3-6,12H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNHUUQUMUDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NNC(=C3C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.